2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde
Description
Chemical Structure and Properties
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde (molecular formula: C₁₀H₁₂N₂O₂; molecular weight: 194.23 g/mol) is a heterocyclic compound featuring a pyrazole ring fused to an oxolane (tetrahydrofuran) ring with a carbaldehyde (-CHO) substituent at the 3-position of the oxolane . The pyrazole moiety (1-methyl-1H-pyrazol-5-yl) contributes to its aromatic and electron-rich character, while the oxolane ring introduces conformational rigidity. The aldehyde group enhances reactivity, enabling participation in nucleophilic additions, condensations, and oxidation-reduction reactions .
Applications and Biological Relevance This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives. Its synthetic versatility also makes it a precursor for derivatives like carboxylic acids, alcohols, and substituted pyrazoles .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(2-4-10-11)9-7(6-12)3-5-13-9/h2,4,6-7,9H,3,5H2,1H3 |
InChI Key |
CSYDHBQPGZPIHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with an oxolane derivative under acidic or basic conditions to promote cyclization and form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs: Functional Group Variations
The carbaldehyde group distinguishes 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde from structurally related compounds. Key comparisons include:
| Compound Name | Functional Group | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid | -COOH | C₁₀H₁₂N₂O₃ | Higher polarity; used in peptide coupling and as a NAMPT inhibitor | |
| 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-methanol | -CH₂OH | C₁₀H₁₄N₂O₂ | Reduced reactivity; potential for esterification or glycosylation | |
| 5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde | Pyridine + -CHO | C₁₀H₉N₃O | Enhanced π-π stacking; antimicrobial activity |
Insights :
- The aldehyde group in the target compound offers unique reactivity for Schiff base formation, whereas the carboxylic acid derivative () is better suited for salt formation or hydrogen bonding .
- Replacement of the oxolane ring with pyridine () alters electronic properties and bioactivity, emphasizing the role of heterocycle choice in drug design .
Ring Size and Substituent Effects
Variations in the oxolane/oxane ring size and substituent positions significantly impact physicochemical properties:
| Compound Name | Ring Structure | Substituent Position | Key Differences | Reference |
|---|---|---|---|---|
| 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde | Oxane (6-membered) | 3-position | Increased ring flexibility; lower metabolic stability | |
| 3-(Oxolan-2-yl)-1H-pyrazol-5-amine | Oxolane (5-membered) | 2-position | Amine group enables hydrogen bonding; antiviral potential |
Insights :
- Substituent position (e.g., 3-carbaldehyde vs. 2-amine) dictates interaction modes with biological targets, such as enzymes or receptors .
Stereochemical Considerations
The stereochemistry of chiral analogs influences biological activity:
Insights :
- Enantiopure derivatives (e.g., (2R,3R)-carboxylic acid) often exhibit superior pharmacological profiles due to stereospecific interactions .
Insights :
- The aldehyde group in the target compound may facilitate covalent binding to NAMPT, unlike non-covalent interactions seen with carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
